

Metofoline Hydrochloride: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: Metofoline

Cat. No.: B1203475

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofoline, also known as methofoline, is an opioid analgesic developed in the 1950s.^[1] Structurally, it is an isoquinoline derivative, which distinguishes it from many other opioids, though it shares some similarity with papaverine.^[1] **Metofoline** was previously marketed under the brand name Versidyne for the treatment of postoperative pain, with an analgesic efficacy comparable to codeine.^{[1][2]} The active form is the levo (R) enantiomer, which is approximately three times more potent than codeine, while the (S) enantiomer is inactive.^[1] The drug was withdrawn from the market in 1965 due to ophthalmic side effects, including the development of cataracts in dogs.^[1] Despite its withdrawal, **metofoline** hydrochloride remains a compound of interest for researchers studying opioid pharmacology and developing novel analgesics.

These application notes provide an overview of the known properties of **metofoline** hydrochloride and detailed protocols for its preclinical evaluation.

Data Presentation

Physicochemical Properties

A summary of the available physicochemical data for **metofoline** and its hydrochloride salt is presented below.

Property	Metofoline	Metofoline Hydrochloride	Reference(s)
Molecular Formula	C ₂₀ H ₂₄ ClNO ₂	C ₂₀ H ₂₅ Cl ₂ NO ₂	[1][3]
Molecular Weight	345.87 g/mol	382.3 g/mol	[1][3]
IUPAC Name	1-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline	1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride	[1][3]
CAS Number	2154-02-1	7558-47-6	[1][4]
Melting Point	110-111 °C	105-106 °C	[2][5]
Appearance	Colorless leaflets from aqueous methanol	Crystals	[5]
UV max (in ethanol)	Not available	283, 287 nm	[5]

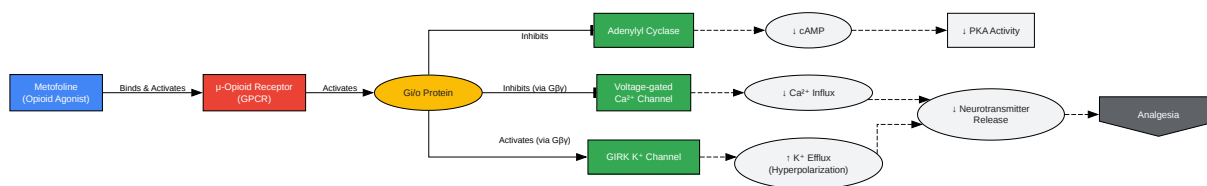
In Vivo Toxicology Data

The following table summarizes the reported median lethal dose (LD50) values for **metofoline** in various animal models.

Species	Route of Administration	LD50 (mg/kg)	Reference(s)
Mice	Subcutaneous (s.c.)	180	[5]
Oral	180	[5]	
Intraperitoneal (i.p.)	70	[5]	
Intravenous (i.v.)	70	[5]	
Rats	Subcutaneous (s.c.)	400	[5]
Oral	400	[5]	
Intraperitoneal (i.p.)	100	[5]	
Rabbits	Intravenous (i.v.)	30	[5]

Mechanism of Action & Signaling Pathway

Metofoline is an opioid analgesic.[\[1\]](#) Opioid analgesics typically exert their effects by binding to and activating opioid receptors, which are G protein-coupled receptors (GPCRs). The three main subtypes of opioid receptors are mu (μ), delta (δ), and kappa (κ).[\[6\]](#) The activation of these receptors, primarily the μ -opioid receptor for analgesia, initiates a downstream signaling cascade.[\[7\]](#) This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[\[8\]](#) Additionally, opioid receptor activation leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[\[9\]](#) These actions collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the transmission of pain signals.[\[6\]](#)



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Opioid Receptor Signaling Pathway

Experimental Protocols

In Vitro Assays

1. Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of **metofoline** hydrochloride for μ , δ , and κ opioid receptors.

- Objective: To determine the inhibition constant (K_i) of **metofoline** hydrochloride at the μ , δ , and κ opioid receptors.
- Materials:
 - Cell membranes from CHO or HEK293 cells stably expressing human μ , δ , or κ opioid receptors.
 - Radioligands: [3 H]DAMGO (for μ), [3 H]DPDPE (for δ), [3 H]U-69,593 (for κ).
 - **Metofoline** hydrochloride.
 - Non-specific binding control: Naloxone (10 μ M).

- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well plates.
- Scintillation vials and cocktail.
- Liquid scintillation counter.
- Procedure:
 - Prepare serial dilutions of **metofoline** hydrochloride in assay buffer.
 - In a 96-well plate, add in triplicate:
 - Total binding: Assay buffer, radioligand, and cell membranes.
 - Non-specific binding: Assay buffer, radioligand, cell membranes, and naloxone.
 - Competitive binding: Assay buffer, radioligand, cell membranes, and varying concentrations of **metofoline** hydrochloride.
 - Incubate the plates at room temperature for 60-120 minutes.
 - Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
 - Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **metofoline** hydrochloride concentration.
 - Determine the IC₅₀ value (concentration of **metofoline** hydrochloride that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

2. Functional Assay: cAMP Inhibition

This protocol measures the functional activity of **metofoline** hydrochloride by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing opioid receptors.

- Objective: To determine the EC_{50} or IC_{50} of **metofoline** hydrochloride for the inhibition of cAMP production.
- Materials:
 - HEK293 cells stably expressing the opioid receptor of interest.
 - **Metofoline** hydrochloride.
 - Forskolin.
 - cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
 - Cell culture medium and reagents.
- Procedure:
 - Plate the cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **metofoline** hydrochloride for 15-30 minutes.
 - Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) for 15-30 minutes.
 - Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis:

- Normalize the data to the response induced by forskolin alone.
- Plot the percentage of inhibition of the forskolin response against the logarithm of the **metofoline** hydrochloride concentration.
- Determine the EC50 or IC50 value from the resulting dose-response curve.

In Vivo Assays

1. Hot Plate Test for Analgesia in Mice

This test evaluates the central analgesic activity of **metofoline** hydrochloride by measuring the latency of a mouse to react to a thermal stimulus.

- Objective: To assess the analgesic effect of **metofoline** hydrochloride in a thermal pain model.
- Materials:
 - Male ICR or C57BL/6 mice (20-25 g).
 - Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
 - **Metofoline** hydrochloride dissolved in a suitable vehicle (e.g., saline).
 - Positive control: Morphine (e.g., 10 mg/kg, s.c.).
 - Vehicle control.
- Procedure:
 - Acclimatize the mice to the experimental room for at least 1 hour.
 - Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its hind paws or jumps. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
 - Administer **metofoline** hydrochloride, morphine, or vehicle to different groups of mice via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

- At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse on the hot plate and measure the reaction latency.
- Data Analysis:
 - Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: $\%MPE = [(post\text{-}drug\text{ latency} - pre\text{-}drug\text{ latency}) / (cut\text{-}off\text{ time} - pre\text{-}drug\text{ latency})] \times 100$.
 - Compare the %MPE values between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

2. Tail-Flick Test for Analgesia in Rats

This assay assesses the spinal analgesic effects of **metofoline** hydrochloride by measuring the latency to withdraw the tail from a noxious thermal stimulus.

- Objective: To evaluate the analgesic activity of **metofoline** hydrochloride in a spinal reflex-based pain model.
- Materials:
 - Male Sprague-Dawley or Wistar rats (200-250 g).
 - Tail-flick apparatus with a radiant heat source.
 - **Metofoline** hydrochloride dissolved in a suitable vehicle.
 - Positive control: Morphine (e.g., 5 mg/kg, s.c.).
 - Vehicle control.
- Procedure:
 - Gently restrain the rat and place its tail over the radiant heat source.
 - Measure the baseline tail-flick latency, which is the time taken for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

- Administer **metofoline** hydrochloride, morphine, or vehicle.
- Measure the tail-flick latency at different time points post-administration.
- Data Analysis:
 - Calculate the %MPE as described for the hot plate test.
 - Analyze the data statistically to compare the effects of the different treatments.

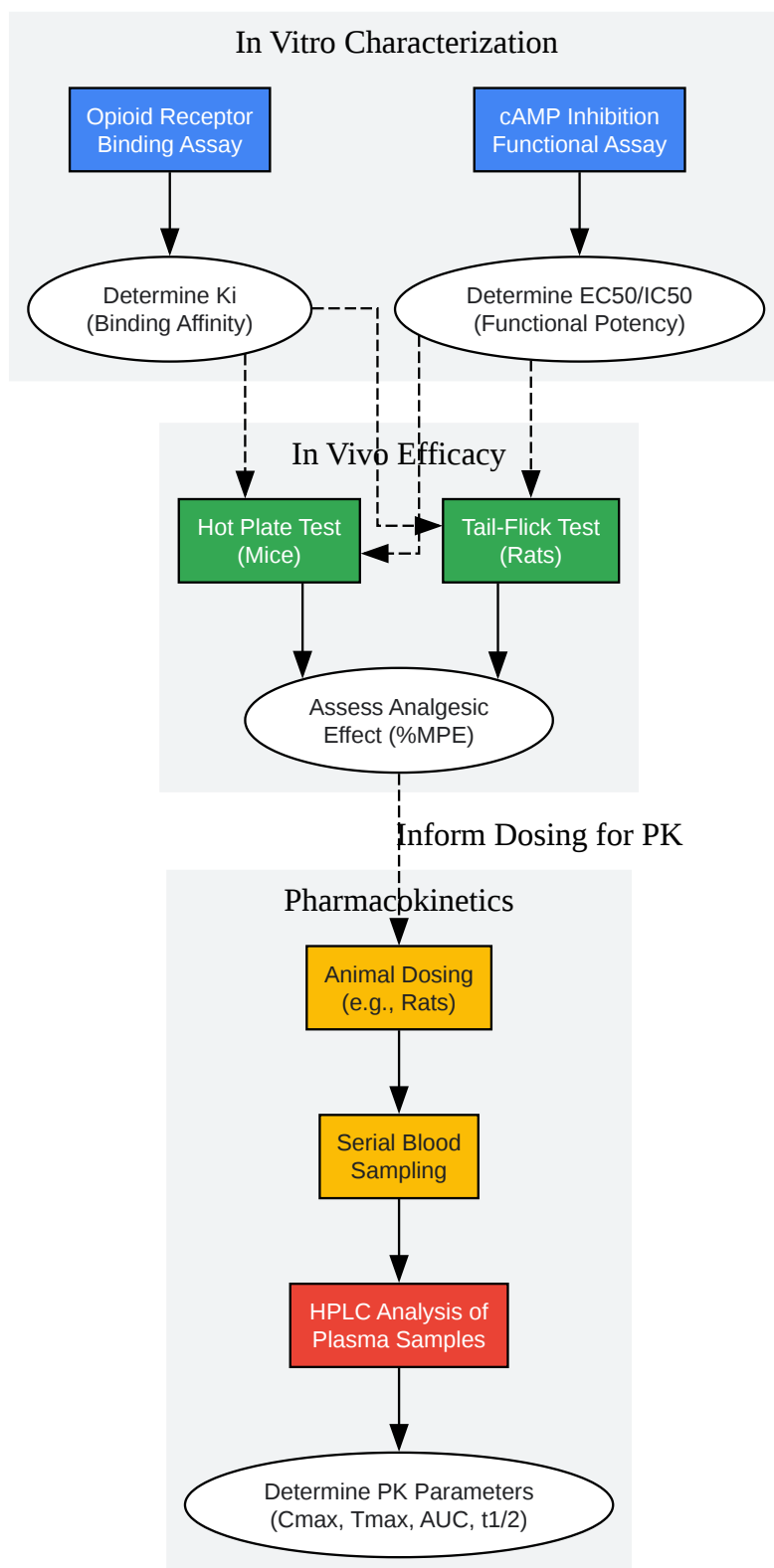
Analytical Method

High-Performance Liquid Chromatography (HPLC) for Quantification in Plasma

This protocol provides a general framework for developing an HPLC method to quantify **metofoline** in rat plasma, which is essential for pharmacokinetic studies.

- Objective: To determine the concentration of **metofoline** in rat plasma samples.
- Materials:
 - HPLC system with a UV or mass spectrometry (MS) detector.
 - C18 reverse-phase HPLC column.
 - **Metofoline** hydrochloride standard.
 - Internal standard (a structurally related compound not present in the sample).
 - Acetonitrile, methanol, and water (HPLC grade).
 - Formic acid or other mobile phase modifier.
 - Rat plasma.
 - Solid-phase extraction (SPE) cartridges for sample clean-up.
- Procedure:

- Sample Preparation:
 - Spike blank rat plasma with known concentrations of **metofoline** hydrochloride to prepare calibration standards and quality control samples.
 - To a plasma sample, add the internal standard and perform a protein precipitation step (e.g., with acetonitrile or methanol).
 - Centrifuge to pellet the precipitated proteins.
 - For cleaner samples, pass the supernatant through an SPE cartridge, wash, and elute the analyte.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase.
- HPLC Analysis:
 - Inject the prepared sample onto the HPLC system.
 - Separate the analytes using a gradient or isocratic elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid).
 - Detect **metofoline** and the internal standard using a UV detector at an appropriate wavelength or an MS detector for higher sensitivity and specificity.
- Data Analysis:
 - Generate a calibration curve by plotting the peak area ratio of **metofoline** to the internal standard against the concentration of the calibration standards.
 - Determine the concentration of **metofoline** in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Preclinical Evaluation Workflow

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